N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 4,6-difluorobenzothiazole-benzofuran carboxamide is a patent-classified leukotriene/SRS-A antagonist candidate. Unlike non-fluorinated analogs, the dual-fluorine substitution enhances receptor binding and metabolic stability, making it essential for accurate SAR studies. Even closely related derivatives (e.g., 5-nitrofuran analog) show drastically reduced potency (IC₅₀ 15.5 µM), underscoring the critical need for structural fidelity in your screening workflow. Ideal for CysLT₁ receptor assays, NOD2 ligand profiling, and PK property benchmarking. Ensure your research uses the exact difluoro substitution pattern.

Molecular Formula C17H10F2N2O3S
Molecular Weight 360.33
CAS No. 921529-20-6
Cat. No. B2519327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
CAS921529-20-6
Molecular FormulaC17H10F2N2O3S
Molecular Weight360.33
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
InChIInChI=1S/C17H10F2N2O3S/c1-23-11-4-2-3-8-5-12(24-15(8)11)16(22)21-17-20-14-10(19)6-9(18)7-13(14)25-17/h2-7H,1H3,(H,20,21,22)
InChIKeyMDLCFGSJRBXKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921529-20-6): A Difluorinated Benzothiazole-Benzofuran Carboxamide Scaffold


N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (C₁₇H₁₀F₂N₂O₃S, MW 360.3) is a synthetic heterocyclic amide that combines a 4,6-difluoro-1,3-benzothiazole moiety with a 7-methoxy-1-benzofuran-2-carboxamide group . The compound belongs to the thiazolylbenzofuran derivative class, which has been described in patent literature as possessing leukotriene and Slow Reacting Substance of Anaphylaxis (SRS-A) antagonist or inhibitor activity, with potential application in inflammatory and allergic diseases [1].

Why Structural Analogs Cannot Simply Replace N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide


Seemingly minor structural changes in the benzothiazole-benzofuran amide series can drastically alter target engagement, selectivity, and pharmacokinetic profile. The 4,6-difluoro substitution pattern distinguishes this compound from the non-fluorinated parent (CAS 921798-75-6) and from analogs bearing alternative heterocycles (e.g., furan in place of benzofuran, or tetrahydrobenzothiazole). Even a closely related 5-nitrofuran derivative (BDBM54464) showed only weak NOD2 inhibitory activity (IC₅₀ = 15.5 µM) [1], illustrating that subtle modifications can shift potency by orders of magnitude and underscoring the risk of unqualified compound substitution.

Quantitative Differentiation Evidence for N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide


Molecular Weight and Fluorine-Induced Lipophilicity Shift vs. Non-Fluorinated Analog

The 4,6-difluoro substitution on the benzothiazole ring increases molecular weight by 35.9 Da compared to the non-fluorinated analog N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921798-75-6, C₁₇H₁₂N₂O₃S, MW 324.4) . Fluorine incorporation is associated with enhanced membrane permeability and metabolic stability, critical for intracellular target access.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Benzothiazole Substitution Pattern Modulates NOD2 Inhibitory Potency: Evidence from a Close Structural Analog

A closely related analog, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-2-furamide (BDBM54464), which retains the identical 4,6-difluoro-1,3-benzothiazol-2-yl core but replaces the 7-methoxybenzofuran with 5-nitrofuran, exhibited an IC₅₀ of 15.5 µM against human NOD2 [1]. This demonstrates that the difluorobenzothiazole core is capable of engaging the NOD2 target, while the benzofuran-derived amide substituent is expected to further modulate potency and selectivity.

Innate Immunity NOD2 Inhibition Structure-Activity Relationship

Patented Thiazolylbenzofuran Scaffold with Leukotriene Antagonism Activity

The compound's core scaffold is explicitly covered by EP 0528337 A1, which claims thiazolylbenzofuran derivatives as leukotriene and SRS-A antagonists [1]. Fluorinated aryl groups are identified as preferred substituents for enhancing pharmacological activity, suggesting that the 4,6-difluoro substitution pattern may confer superior target engagement relative to non-halogenated or mono-halogenated congeners. No specific IC₅₀ for the exact compound is disclosed in the patent; this constitutes class-level evidence of relevant bioactivity.

Leukotriene Antagonism Inflammation Asthma

High-Priority Application Scenarios for N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide


Leukotriene Pathway Inhibitor Screening in Asthma and Inflammation Models

Based on the patent-classified leukotriene/SRS-A antagonist activity of the thiazolylbenzofuran scaffold [1], this compound is a strong candidate for in vitro screening against leukotriene receptors (e.g., CysLT₁). Its 4,6-difluoro substitution is expected to enhance receptor binding relative to non-fluorinated analogs, as inferred from general SAR trends within the patent family.

NOD2-Mediated Innate Immunity Modulation – Comparative SAR Studies

The structurally related 5-nitrofuran analog demonstrated measurable NOD2 inhibition (IC₅₀ 15.5 µM) [1], establishing the difluorobenzothiazole core as a valid starting point for NOD2 ligand development. This compound, with its benzofuran amide moiety, can be used to probe the influence of the amide substituent on NOD2 affinity and selectivity.

Fluorinated Tool Compound for ADME/PK Profiling of Benzothiazole Amides

The presence of two fluorine atoms (MW 360.3) [1] makes this compound suitable as a probe in metabolic stability and membrane permeability assays. It can serve as a benchmark for evaluating the impact of fluorination on the pharmacokinetic properties of the benzothiazole-benzofuran chemotype.

Quote Request

Request a Quote for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.